Hexafluorocyclotriphosphazene
Overview
Description
Hexafluorocyclotriphosphazene is an organophosphorus compound with the chemical formula F6N3P3. It is a highly stable compound known for its excellent heat resistance and chemical stability. This compound is commonly used as an additive in optical glasses, electrolytes, and as a flame retardant in textiles and polymers .
Mechanism of Action
Target of Action
Hexafluorocyclotriphosphazene (HFPN) primarily targets the electrolyte in lithium-ion batteries (LIBs) . The electrolyte is a crucial component in LIBs, facilitating the movement of lithium ions between the cathode and anode during charging and discharging .
Mode of Action
HFPN acts as a flame retardant additive in the electrolyte of LIBs . It interacts with the electrolyte, reducing its flammability and thereby enhancing the safety of the batteries . A 20% addition of HFPN can render the electrolyte nonflammable .
Biochemical Pathways
It’s known that hfpn reduces the solubility of polysulfides and decreases the electrode interphase resistance . These changes can enhance the electrochemical properties of lithium sulfur batteries .
Pharmacokinetics
Its distribution within the electrolyte and its stability over time are crucial for its effectiveness as a flame retardant .
Result of Action
The addition of HFPN results in a safer electrolyte for LIBs . It reduces the peak heat release rate (pHRR) during electrolyte fire to a large extent, while also prolonging the combustion duration of electrolyte pool fire . This leads to a decrease in the fire risk during the treatment of the electrolyte .
Action Environment
The action of HFPN is influenced by environmental factors such as temperature and humidity . For instance, HFPN is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions ensure the stability and efficacy of HFPN as a flame retardant .
Biochemical Analysis
Biochemical Properties
It is known that Hexafluorocyclotriphosphazene is used as an intermediate for organic materials, which can be used as a raw material for the synthesis of other components or electronic materials .
Cellular Effects
It is known that this compound is a promising flame retardant to be applied in lithium-ion batteries (LIBs) to decrease the fire risk during the treatment of electrolyte .
Molecular Mechanism
The molecular mechanism of this compound involves a cyclic, unsaturated P3N3 backbone consisting of alternating phosphorus and nitrogen atoms .
Temporal Effects in Laboratory Settings
It is known that this compound is a promising flame retardant to be applied in lithium-ion batteries (LIBs) to decrease the fire risk during the treatment of electrolyte .
Metabolic Pathways
It is known that this compound is used as an intermediate for organic materials, which can be used as a raw material for the synthesis of other components or electronic materials .
Preparation Methods
Hexafluorocyclotriphosphazene can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with potassium fluoride in the presence of an ionic liquid catalyst. The reaction is carried out in anhydrous acetonitrile at 30°C, yielding this compound with a high yield of 98.7% . Another method involves the use of anhydrous hydrogen fluoride as a fluorinating agent .
Chemical Reactions Analysis
Hexafluorocyclotriphosphazene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of fluorine atoms.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Reagents such as potassium fluoride and anhydrous hydrogen fluoride are commonly used in its synthesis and reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexafluorocyclotriphosphazene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate for the synthesis of other organophosphorus compounds and electronic materials.
Biology and Medicine: Its flame retardant properties make it useful in the development of safer materials for medical devices and equipment.
Industry: It is used as a flame retardant additive in lithium-ion batteries to enhance safety by reducing fire risks.
Comparison with Similar Compounds
Hexafluorocyclotriphosphazene is unique due to its high stability and excellent flame retardant properties. Similar compounds include:
Hexachlorocyclotriphosphazene: Another phosphazene compound with similar structural features but different chemical properties.
Hexafluorophosphazene: A related compound with a similar hexagonal P3N3 ring structure but different reactivity and applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPXAWBVGCNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6N3P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166013 | |
Record name | Hexafluorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.932 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-91-4 | |
Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluorocyclotriphosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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